molecular formula C11H17ClN2O2 B1398412 N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-64-8

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1398412
M. Wt: 244.72 g/mol
InChI Key: BVYKBZSZMNZVNN-UHFFFAOYSA-N
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Description

This would involve a basic overview of the compound, including its molecular formula, molecular weight, and structural formula.



Synthesis Analysis

This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

Metabolism of Antineoplastic Agents

Flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, undergoes various metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study highlights that the electron-withdrawing groups of trifluoromethyl and pyridine facilitate amide bond cleavage, leading to the in vivo formation of carboxylic acid and an amine, thus influencing the drug's pharmacokinetics and potentially its efficacy and safety profile (Gong et al., 2010).

Synthetic Process Optimization

The scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, demonstrates the importance of optimizing reaction conditions for pharmaceutical production. The synthesis involves acylation, deprotection, and salt formation, yielding a high-purity product and highlighting the pharmaceutical industry's efforts to develop efficient and scalable production methods for novel therapeutic agents (Wei et al., 2016).

Enantioselective Catalysis

N-formamides derived from l-piperazine-2-carboxylic acid exhibit high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines. The study underscores the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity and the potential of these catalysts in producing enantiomerically pure pharmaceuticals (Wang et al., 2006).

Chemical Structure and Interaction Analysis

Molecular Interaction and Structure-Activity Relationships:

  • Research on piperidinecarboxamide-based anticonvulsants emphasizes the significance of structural modifications on pharmacological activity, demonstrating how alterations in molecular structure can influence the efficacy and toxicity of therapeutic compounds (Ho et al., 2001).

  • The study of piperidinecarboxamides as curcumin mimics with anti-proliferative properties highlights the relationship between molecular structure, particularly the 3E,5E′-stereochemical configuration, and biological activity, providing insights into drug design and synthesis for cancer therapy (Fawzy et al., 2019).

  • The synthesis and characterization of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its antimicrobial activities showcase the process of drug development, from synthesis to biological evaluation, and the importance of structural analysis in understanding and predicting the therapeutic potential of novel compounds (Ovonramwen et al., 2019).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYKBZSZMNZVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride

CAS RN

1220037-64-8
Record name 3-Piperidinecarboxamide, N-(2-furanylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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